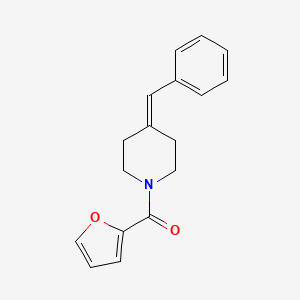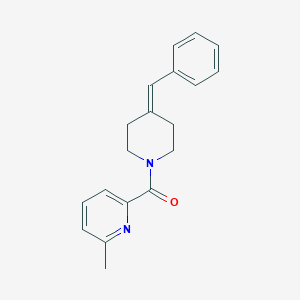
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone, also known as GSK-3β inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone acts as a this compoundβ inhibitor by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, which results in downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
The inhibition of this compoundβ by this compound has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it has been shown to reduce the accumulation of β-amyloid plaques and tau protein hyperphosphorylation, which are key pathological features of the disease. In bipolar disorder, it has been shown to regulate mood and behavior by modulating the levels of neurotransmitters such as dopamine and serotonin. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments is its specificity for this compoundβ inhibition. This allows for the selective modulation of this compoundβ-dependent signaling pathways without affecting other pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone. One potential direction is the development of more potent and selective this compoundβ inhibitors with improved solubility and pharmacokinetic properties for clinical use. Another direction is the investigation of the role of this compoundβ inhibition in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of this compound with other drugs or therapies could be explored for synergistic effects in disease treatment.
Méthodes De Synthèse
The synthesis of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone involves the condensation of 4-pyridylmethanamine and 4-benzylidene-1-piperidinone. The reaction is catalyzed by a base and yields the final product in good yield and purity.
Applications De Recherche Scientifique
(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), a key enzyme involved in several signaling pathways that play a role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCORBZWGLCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)
![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
